Product packaging for Iodotris(triphenylphosphine)silver(I)(Cat. No.:)

Iodotris(triphenylphosphine)silver(I)

Cat. No.: B13098220
M. Wt: 1021.6 g/mol
InChI Key: AVNUWRDKZNWKGZ-UHFFFAOYSA-M
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Description

Iodotris(triphenylphosphine)silver(I) is a useful research compound. Its molecular formula is C54H45AgIP3 and its molecular weight is 1021.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iodotris(triphenylphosphine)silver(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodotris(triphenylphosphine)silver(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H45AgIP3 B13098220 Iodotris(triphenylphosphine)silver(I)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C54H45AgIP3

Molecular Weight

1021.6 g/mol

IUPAC Name

silver;triphenylphosphane;iodide

InChI

InChI=1S/3C18H15P.Ag.HI/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;;1H/q;;;+1;/p-1

InChI Key

AVNUWRDKZNWKGZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ag+].[I-]

Origin of Product

United States

Overview of Silver I Coordination Complexes with Tertiary Phosphines

Silver(I), with its d¹⁰ electronic configuration, exhibits remarkable flexibility in its coordination chemistry, readily forming complexes with a variety of ligands. nih.gov Tertiary phosphines (PR₃) are a particularly significant class of ligands in this field. nih.gov The coordination chemistry of silver(I) with tertiary phosphines is characterized by a rich structural diversity. researchgate.netgriffith.edu.au The resulting complexes can adopt various geometries, most commonly with coordination numbers ranging from two to four, leading to linear, trigonal planar, or tetrahedral arrangements around the silver(I) center. researchgate.netacademicjournals.org

The final structure of a silver(I)-phosphine complex is influenced by several factors:

Stoichiometry : The molar ratio of the phosphine (B1218219) ligand to the silver(I) salt is a critical determinant of the resulting product. researchgate.netgriffith.edu.au Ligand-to-metal ratios of 1:1, 2:1, 3:1, and 4:1 are all known to form distinct complexes. academicjournals.org

Ligand Properties : The steric bulk and electronic properties of the specific phosphine ligand play a crucial role. Bulky phosphines can limit the number of ligands that can coordinate to the silver center. academicjournals.org

Reaction Conditions : The solvent used for the synthesis and crystallization can affect the outcome, occasionally being incorporated into the crystal lattice. researchgate.netgriffith.edu.auacademicjournals.org

These factors contribute to a wide array of structural types, from simple mononuclear species to complex polynuclear or polymeric architectures. researchgate.netnih.gov It is also noted that many silver(I)-phosphine complexes are labile and can be fluxional in solution, with ligands undergoing rapid exchange. nih.govresearchgate.net

Significance of Triphenylphosphine Ligands in Silver I Coordination Chemistry

Among the various tertiary phosphines, triphenylphosphine (B44618) (PPh₃) is one of the most widely employed and significant ligands in the coordination chemistry of silver(I) and other transition metals. nih.govtandfonline.com Its importance stems from its unique combination of steric and electronic properties, which are conferred by the three phenyl rings attached to the phosphorus atom. nih.gov

The versatility of triphenylphosphine allows it to stabilize silver(I) centers in a range of coordination environments. The interaction between Ag(I) and PPh₃ has been the subject of extensive research, leading to the characterization of a multitude of such complexes. academicjournals.org The steric demands of the bulky PPh₃ ligands are a primary factor in determining the geometry and coordination number of the resulting complex. academicjournals.org For instance, the number of PPh₃ ligands that can bind to a single silver atom is often limited by steric hindrance between the phenyl groups. This steric pressure influences bond lengths and angles, often causing distortions from idealized geometries.

Historical Context and Prior Research on Silver I Iodo Phosphine Systems

The study of metal-phosphine complexes has a long history, with pioneering work on silver(I) complexes with tertiary phosphines and arsines being published by Mann et al. in 1937. nih.gov These early studies included the crystallographic characterization of complexes with the general formula [AgLₙX], where L is a phosphine (B1218219) and X is an anion, laying the groundwork for the field. nih.gov

Silver(I) halide complexes with phosphine ligands, including the iodo systems, have been shown to form a vast array of structures. researchgate.netgriffith.edu.au The interplay between the silver(I) center, the phosphine ligands, and the iodide anion can lead to various coordination numbers and geometries. Research has documented structures ranging from simple monomers to halide-bridged dimers and extended polymeric networks. researchgate.netgriffith.edu.au The specific compound, Iodotris(triphenylphosphine)silver(I), or [Ag(PPh₃)₃I], has itself been the subject of detailed structural investigations, which have sought to precisely define its molecular geometry and compare it with related structures, such as its copper(I) analogue. iucr.org

Research Scope and Objectives Pertaining to Iodotris Triphenylphosphine Silver I

The primary research focus on Iodotris(triphenylphosphine)silver(I) has been its definitive synthesis and structural elucidation through single-crystal X-ray diffraction. iucr.orgbangor.ac.uk A key objective of these studies was to precisely determine the coordination geometry around the central silver atom and to measure the associated bond lengths and angles.

The research confirmed that the silver atom in [Ag(PPh₃)₃I] exists in a distorted tetrahedral coordination environment. iucr.orgbangor.ac.ukresearchgate.net This geometry is defined by the coordination of one iodide ion and the phosphorus atoms of three triphenylphosphine (B44618) ligands to the silver(I) center. The distortion from an ideal tetrahedral geometry (with angles of 109.45°) is significant and has been a central finding of the research. iucr.orgbangor.ac.uk This distortion is attributed to steric crowding and the presence of several short intramolecular contacts between hydrogen atoms on the phenyl rings and the iodide ligand, as well as between different phenyl rings. iucr.orgbangor.ac.uk

Detailed crystallographic data provides a quantitative description of the molecule's structure.

Selected Structural Parameters for Iodotris(triphenylphosphine)silver(I), [Ag(PPh₃)₃I]
ParameterValue (Å or °)Reference
Bond Lengths
Ag—I2.8660 (11) Å iucr.orgbangor.ac.ukresearchgate.net
Ag—P(1)2.5335 (14) Å iucr.orgbangor.ac.uk
Ag—P(2)2.5589 (12) Å iucr.orgbangor.ac.uk
Ag—P(3)2.6814 (12) Å iucr.orgbangor.ac.uk
Bond Angles
P—Ag—P/I Range104.54 (3)° to 116.10 (4)° iucr.orgbangor.ac.ukresearchgate.net

The variation in the Ag-P bond lengths and the wide range of P-Ag-P and P-Ag-I angles highlight the significant deviation from a perfect tetrahedral geometry, providing a clear example of how ligand-ligand interactions can influence the coordination sphere of a metal ion. iucr.orgbangor.ac.uk

An in-depth analysis of the synthetic methodologies for producing Iodotris(triphenylphosphine)silver(I) reveals a reliance on established solution-phase techniques, with ongoing research exploring more novel, environmentally conscious approaches. The formation and purity of this complex are highly dependent on carefully controlled reaction parameters.

Reactivity and Reaction Pathways

Ligand Exchange Reactions

Ligand exchange in silver(I) phosphine (B1218219) complexes is a well-documented phenomenon, and these complexes are generally considered to be labile. Such reactions are fundamental to the synthesis of new silver(I) species and play a crucial role in the mechanisms of silver-catalyzed reactions. The exchange processes can involve either the anionic iodide ligand or the neutral triphenylphosphine (B44618) ligands.

The iodide ligand in Iodotris(triphenylphosphine)silver(I) can be replaced by other halides or anions, a process often driven by the relative coordinating ability of the incoming anion and the solubility of the resulting silver salt. This type of reaction is analogous to silver salt metathesis, a widely used method in inorganic and organometallic synthesis for halide abstraction. The initial step in such a reaction involves the interaction of the silver(I) center with the incoming anion, which can lead to the displacement of the iodide ion.

While specific studies detailing the systematic replacement of the iodide in [AgI(PPh₃)₃] are not extensively documented in the reviewed literature, the principles of silver halide chemistry suggest that the addition of a salt containing a more strongly coordinating or precipitating anion could lead to ligand exchange. For example, the reaction of silver(I) halides with other ligands often depends on the specific halide and the solvent used.

Table 1: Potential Iodide Ligand Replacement Reactions

Incoming Anion (X⁻)Potential ProductDriving Force
Cl⁻, Br⁻[AgX(PPh₃)₃]Equilibrium driven by anion concentration and solvent.
CN⁻, SCN⁻[AgX(PPh₃)₃] or further rearrangementFormation of strong Ag-X bond.
NO₃⁻, ClO₄⁻[Ag(PPh₃)₃(X)] or [Ag(PPh₃)₃]⁺X⁻Formation of a more soluble complex, potential for ionic dissociation.
RCOO⁻[Ag(OOCR)(PPh₃)₃]Formation of a stable carboxylate complex.

This table is illustrative and based on general principles of silver(I) coordination chemistry, as specific reaction details for [AgI(PPh₃)₃] were not found in the provided search results.

The triphenylphosphine (PPh₃) ligands in Iodotris(triphenylphosphine)silver(I) are also subject to substitution by other phosphines or donor ligands. These exchange processes are often rapid on the NMR timescale at room temperature, which is characteristic of the lability of many silver(I) complexes. The substitution can proceed through dissociative or associative pathways, where a PPh₃ ligand first dissociates from the silver center to create a three-coordinate intermediate, or an incoming ligand first coordinates to the silver center to form a five-coordinate intermediate, respectively.

Variable-temperature ³¹P NMR spectroscopy is a powerful technique for studying these exchange dynamics. By lowering the temperature, it is often possible to slow down the exchange processes to the point where individual signals for the different phosphine environments can be observed. Studies on analogous silver-phosphine systems have shown that the dynamic behavior is similar for both low molecular weight and polymer-supported phosphine ligands, indicating that the fundamental exchange processes are a characteristic of the silver-phosphine bond itself.

Table 2: Factors Influencing Triphenylphosphine Substitution

FactorInfluence on Substitution RateRationale
Steric bulk of incoming ligandSlower rate for bulkier ligandsIncreased steric hindrance at the silver center.
Electronic properties of incoming ligandFaster rate for stronger σ-donorsStronger donors can more effectively displace PPh₃.
Solvent polarityCan influence the rate and equilibriumPolar solvents may stabilize charged intermediates or solvate dissociated ligands.
TemperatureRate increases with temperatureProvides the necessary activation energy for ligand dissociation or association.

The kinetics of ligand substitution in square planar d⁸ complexes, a different class of compounds, are well-studied and can proceed through associative or interchange mechanisms. For tetrahedral complexes like Iodotris(triphenylphosphine)silver(I), both dissociative and associative pathways are plausible. A dissociative mechanism would be characterized by a rate law that is independent of the concentration of the incoming ligand at high concentrations, while an associative mechanism would show a direct dependence.

Ther

Catalytic Applications and Mechanistic Insights

Iodotris(triphenylphosphine)silver(I) as a Catalyst or Co-Catalyst

Silver(I) complexes are recognized for their role in various catalytic transformations, often acting as Lewis acids or participating in redox processes. Although specific examples focusing solely on [AgI(PPh3)3] as the primary catalyst are scarce, its involvement as an additive or part of a more complex catalytic system is more conceivable.

Applications in C-H Activation Processes

There is no direct evidence to suggest that iodotris(triphenylphosphine)silver(I) independently catalyzes C-H activation processes. However, silver(I) salts are frequently employed as additives in transition metal-catalyzed C-H functionalization, most notably with palladium. In such systems, the silver salt is often thought to act as a halide scavenger, facilitating the generation of a more catalytically active cationic transition metal species.

Recent studies have provided evidence that silver(I) can play a a more direct role in the C-H activation step. For instance, in palladium-catalyzed C-H functionalization, it has been shown that silver(I) complexes can themselves activate C-H bonds. A well-defined silver XPhos complex has been demonstrated to be competent in C-H activation, leading to a proposed catalytic cycle where the silver(I) complex performs the C-H activation and the palladium complex facilitates the subsequent coupling. acs.org Within such catalytic cycles, silver iodide phosphine (B1218219) complexes, such as [Ag(XPhos)(μ-I)]2, have been identified as potential byproducts or resting states. acs.org This suggests a plausible, albeit indirect, role for complexes like iodotris(triphenylphosphine)silver(I) in the broader context of C-H activation catalysis.

Utilization in Various Organic Transformation Reactions

While specific organic transformations catalyzed solely by iodotris(triphenylphosphine)silver(I) are not well-documented, silver(I) salts and complexes are known to catalyze a range of reactions. These include cycloadditions, cyclizations, and rearrangements, where the Lewis acidic nature of silver(I) is key to activating substrates, particularly those containing alkynes, allenes, and alkenes. The triphenylphosphine (B44618) ligands in [AgI(PPh3)3] would modulate the Lewis acidity and steric environment of the silver center, potentially influencing the selectivity and efficiency of such transformations.

Role as an Additive in Transition Metal Catalysis

The most established role for silver(I) compounds in catalysis is as an additive, particularly in palladium-catalyzed cross-coupling reactions. In these reactions, silver salts, often in combination with phosphine ligands, are used to promote the catalytic cycle. The primary function attributed to the silver(I) species is the abstraction of a halide from the palladium center, which regenerates the active catalyst or facilitates transmetalation. The formation of insoluble silver halides, such as silver iodide, can drive the reaction forward.

Mechanistic Investigations of Catalytic Cycles

Proposed Intermediates and Transition States

In hypothetical catalytic cycles involving iodotris(triphenylphosphine)silver(I), several key intermediates and transition states can be proposed based on known silver(I) chemistry.

Substrate Coordination: The initial step would likely involve the dissociation of one or more triphenylphosphine ligands to allow for the coordination of the substrate to the silver(I) center.

Lewis Acid Activation: For reactions involving unsaturated substrates, the silver(I) would act as a π-acid, activating the substrate towards nucleophilic attack.

Silver Acetylides: In reactions with terminal alkynes, the formation of a silver acetylide intermediate is a common mechanistic feature.

Redox Cycling: While less common for silver than for other transition metals, a Ag(I)/Ag(III) redox cycle has been proposed in some cross-coupling reactions. researchgate.net In such a scenario, oxidative addition of a substrate to a silver(I) center would form a transient silver(III) intermediate, followed by reductive elimination to form the product and regenerate the silver(I) catalyst.

The transition states would involve the concerted bond-forming and bond-breaking steps associated with these transformations. The steric and electronic properties of the triphenylphosphine ligands would play a crucial role in stabilizing these intermediates and influencing the energy barriers of the transition states.

Elucidation of Reaction Pathways and Rate-Determining Steps

Without specific catalytic reactions, the elucidation of reaction pathways and rate-determining steps remains speculative. However, for many silver-catalyzed reactions, the rate-determining step is often associated with the turnover-limiting step of the catalytic cycle, which could be:

Product Release: The dissociation of the product from the silver(I) center to regenerate the active catalyst.

C-H Activation: In C-H functionalization reactions where silver(I) is involved in this step, the C-H bond cleavage could be the rate-determining step.

Reductive Elimination: In catalytic cycles involving a Ag(I)/Ag(III) couple, the reductive elimination from the silver(III) intermediate could be the slowest step.

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in mapping out the potential energy surfaces of these hypothetical catalytic cycles, identifying the most favorable reaction pathways, and pinpointing the rate-determining steps.

Influence of Complex Structure on Catalytic Performance

The catalytic efficacy of a metal complex is intrinsically linked to its three-dimensional structure and the electronic environment of the metallic core. In Iodotris(triphenylphosphine)silver(I), both the bulky triphenylphosphine ligands and the silver(I) ion play crucial, interconnected roles. The spatial arrangement and electronic nature of the ligands can control substrate access to the catalytic center and modulate its reactivity, while the silver atom provides the active site for catalytic transformations.

Steric and Electronic Effects of Ligands

The properties of the triphenylphosphine (PPh₃) ligands are paramount in defining the catalytic behavior of the complex. These properties are typically categorized into steric and electronic effects. manchester.ac.uk

Steric Effects refer to the spatial bulk of the ligands and the resulting physical hindrance around the metal center. numberanalytics.com This is a critical factor that can influence reaction selectivity by dictating how substrates can approach the silver atom. vedantu.com The steric bulk of phosphine ligands is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. wikipedia.org Triphenylphosphine is considered a bulky ligand, with a Tolman cone angle of 145°. wikipedia.org

In the solid state, the significant steric hindrance from the three bulky phenyl groups of the PPh₃ ligands forces the Iodotris(triphenylphosphine)silver(I) complex into a distorted tetrahedral geometry. bangor.ac.ukresearchgate.net X-ray crystallography data reveals that the P-Ag-P/I bond angles vary substantially, ranging from 104.54° to 116.10°, a clear deviation from the ideal tetrahedral angle of 109.5°. bangor.ac.ukresearchgate.net These distortions are attributed to intramolecular repulsive forces and short contacts between the ligands. bangor.ac.uk This enforced geometry directly impacts the accessibility of the silver(I) center, which is a key determinant in its interaction with substrates during a catalytic cycle.

The interplay of these steric and electronic factors is crucial. The bulk of the PPh₃ ligands can stabilize the complex while their electronic properties fine-tune the reactivity of the silver center.

Table 1: Steric and Electronic Parameters of Common Phosphine Ligands

Comparison of Tolman cone angle (a measure of steric bulk) and the pKₐ of the conjugate acid [HP(R)₃]⁺ (a measure of basicity/electron-donating ability) for triphenylphosphine and other selected phosphine ligands.

Phosphine Ligand (PR₃)Tolman Cone Angle (θ) in °pKa of [HPR₃]⁺ (in MeCN)
Trimethylphosphine (PMe₃)1188.65
Triethylphosphine (PEt₃)1328.69
Triphenylphosphine (PPh₃) 145 2.73
Tricyclohexylphosphine (B42057) (PCy₃)1709.70
Tri-tert-butylphosphine (P(t-Bu)₃)18211.4

Role of the Silver(I) Center in Catalytic Activity

The silver(I) ion is the active site in Iodotris(triphenylphosphine)silver(I), and its catalytic role is multifaceted, stemming primarily from its electronic properties and coordination behavior.

A defining feature of the silver(I) ion is its character as a soft Lewis acid . mdpi.com In catalysis, a Lewis acid functions as an electron-pair acceptor, allowing it to activate a wide range of substrates. wikipedia.org By coordinating to an electron-rich atom (like oxygen or a halogen) on a substrate molecule, the silver(I) center withdraws electron density, rendering the substrate more susceptible to nucleophilic attack or facilitating bond cleavage. wikipedia.orgnih.gov This activation is a common first step in many catalytic cycles. Silver(I) salts are often recognized for their ability to activate internal alkynes, mediating cyclization reactions. nih.gov

Another significant role of the silver(I) center, particularly in the context of reactions involving organic halides, is its halophilicity , or high affinity for halide ions. nih.gov This property allows silver(I) complexes to act as effective halide scavengers. nih.gov For instance, in a catalytic cycle initiated by a metal-halide precatalyst, a silver(I) salt can abstract the halide to generate a more reactive, cationic catalytic species. nih.gov

Furthermore, silver(I) phosphine complexes are characterized by their labile nature in solution. They are known to undergo rapid ligand exchange, where the triphenylphosphine ligands can dissociate and re-associate with the metal center, or be replaced by substrate molecules. researchgate.net This dynamic equilibrium is essential for catalysis, as it opens up coordination sites on the metal for reactants to bind and, subsequently, for products to be released, thus regenerating the catalyst for the next cycle. researchgate.net The relatively weak Ag-P bonds, influenced by the steric strain discussed previously, contribute to this lability.

The catalytic performance of the silver(I) center is not independent but is synergistically modulated by the triphenylphosphine ligands. The steric bulk of the ligands creates a specific coordination pocket that can impart selectivity, while their electronic influence fine-tunes the Lewis acidity of the silver ion, balancing stability with the reactivity needed for substrate activation.

Table 2: Key Catalytic Roles of the Silver(I) Center

This table summarizes the primary functions of the silver(I) ion in catalytic processes.

Catalytic RoleDescriptionMechanistic Consequence
Lewis Acid ActivatorAccepts an electron pair from a substrate, withdrawing electron density.Increases substrate electrophilicity, making it more reactive towards nucleophiles or other transformations. wikipedia.orgnih.gov
Halide ScavengerExhibits strong affinity for halide ions (halophilicity), leading to the precipitation of silver halides (e.g., AgI, AgCl).Generates a vacant coordination site or a more reactive cationic metal center from a neutral halide precatalyst. nih.gov
Dynamic Coordination SiteUndergoes rapid and reversible ligand exchange in solution. researchgate.netAllows for the binding of reactants and release of products, enabling the catalytic cycle to proceed.

Computational and Theoretical Investigations

Computational Modeling of Reactivity and Catalytic Mechanisms

There is no available literature on the computational modeling of the reactivity or potential catalytic mechanisms of Iodotris(triphenylphosphine)silver(I). While silver-phosphine complexes are relevant in catalysis, the specific reaction pathways and mechanisms involving this iodo-derivative have not been computationally explored in published research.

Validation of Theoretical Models Against Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For Iodotris(triphenylphosphine)silver(I), the primary source of experimental data for validation is single-crystal X-ray diffraction, which provides precise measurements of bond lengths and angles. bangor.ac.ukresearchgate.net

Theoretical models, typically based on DFT, can be used to optimize the geometry of the molecule. The accuracy of the chosen theoretical method (functional and basis set) can be assessed by comparing the calculated geometrical parameters with the experimental X-ray data. Good agreement between the calculated and experimental structures lends confidence to the theoretical model's ability to describe other properties of the molecule, such as its reactivity. For various organic and organometallic compounds, it has been shown that geometrical parameters calculated using the B3LYP functional are in good agreement with X-ray crystallographic data. mdpi.com

The following table compares the experimental structural parameters of Iodotris(triphenylphosphine)silver(I) with typical ranges of deviation observed for DFT calculations on similar metal complexes. While a specific DFT calculation for this exact molecule is not available in the cited literature, the experimental data serves as a benchmark for any future theoretical work.

ParameterExperimental Value (from X-ray Crystallography) bangor.ac.ukresearchgate.net
Ag-I Bond Length (Å)2.8660(11)
Ag-P1 Bond Length (Å)2.5335(14)
Ag-P2 Bond Length (Å)2.5589(12)
Ag-P3 Bond Length (Å)2.6814(12)
P1-Ag-P2 Bond Angle (°)116.10(4)
P1-Ag-P3 Bond Angle (°)104.54(3)
P2-Ag-P3 Bond Angle (°)107.86(3)
I-Ag-P1 Bond Angle (°)107.91(4)
I-Ag-P2 Bond Angle (°)111.45(4)
I-Ag-P3 Bond Angle (°)108.68(4)

The experimental data reveals a distorted tetrahedral geometry around the silver atom, with Ag-P bond lengths varying significantly. bangor.ac.ukresearchgate.net A successful theoretical model would need to reproduce these distortions, which are attributed to steric hindrance from the bulky triphenylphosphine (B44618) ligands. Discrepancies between theoretical and experimental values can often be traced to factors such as the limitations of the theoretical model in accounting for solid-state packing effects or the choice of the functional and basis set. nih.gov

Future Research Directions and Advanced Methodologies

Exploration of New Synthetic Strategies for Scalable Production

The transition of a chemical compound from a laboratory curiosity to a widely used reagent or catalyst hinges on the development of efficient, cost-effective, and scalable synthetic methods. For Iodotris(triphenylphosphine)silver(I) and related silver(I) phosphine (B1218219) complexes, future research will likely focus on moving beyond traditional batch syntheses to more robust and reproducible production strategies.

Key areas for exploration include:

Continuous Flow Chemistry: This approach offers significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and greater consistency. Developing a flow synthesis for Iodotris(triphenylphosphine)silver(I) would enable on-demand production and easier integration into multi-step reaction sequences.

Mechanochemistry: Solid-state synthesis through ball milling or other mechanochemical techniques can reduce or eliminate the need for solvents, leading to greener and more efficient processes. Investigating the mechanochemical synthesis of silver(I) phosphine complexes could provide a direct and scalable route to the desired products.

Precursor Optimization: Research into novel silver(I) precursors could lead to milder reaction conditions and higher yields. The use of more soluble or reactive silver salts, potentially stabilized with weakly coordinating ligands, could streamline the synthesis process. acs.org

Self-Airtight Systems: Inspired by the scalable synthesis of silver nanocrystals, the development of self-airtight reaction setups could minimize the loss of volatile reagents and ensure a consistent reaction environment, leading to improved reproducibility in large-scale batches. nih.gov

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesChallenges
Continuous Flow High reproducibility, enhanced safety, easy scalingInitial setup cost, potential for clogging
Mechanochemistry Reduced solvent waste, potential for novel polymorphsHeat management, ensuring complete reaction
Precursor Optimization Milder conditions, higher yields, improved purityCost and stability of new precursors
Self-Airtight Setup Improved batch-to-batch consistency, reduced reagent lossAdaptation to specific complex synthesis

Application in Emerging Catalytic Reactions and Process Optimization

Silver(I) phosphine complexes have demonstrated utility in a range of catalytic transformations. rsc.org The future in this domain lies in applying Iodotris(triphenylphosphine)silver(I) to novel and more challenging catalytic problems, alongside rigorous process optimization.

Emerging catalytic applications to be explored include:

C-H Bond Functionalization: Direct C-H activation and functionalization is a major goal in modern organic synthesis. Investigating the potential of silver(I) phosphine complexes to catalyze these reactions could open up new synthetic pathways to valuable molecules.

Carbene and Nitrene Transfer Reactions: Silver catalysts are known to mediate carbene and nitrene transfer. alfachemic.com Exploring the use of Iodotris(triphenylphosphine)silver(I) in these reactions, particularly for asymmetric transformations, could lead to the development of new enantioselective methodologies.

Photoredox Catalysis: The integration of silver complexes into photoredox catalytic cycles is a burgeoning area. The unique electronic properties of silver(I) could be harnessed to facilitate novel single-electron transfer processes upon photoexcitation.

Polymerization Catalysis: Investigating the role of Iodotris(triphenylphosphine)silver(I) as an initiator or co-catalyst in polymerization reactions could lead to the synthesis of new materials with tailored properties.

Process optimization will be crucial for translating these applications into practical use. This involves systematic studies of reaction parameters such as solvent, temperature, catalyst loading, and ligand effects to maximize yield, selectivity, and catalyst turnover number.

Development of Advanced Spectroscopic and Structural Characterization Techniques for In-Situ Studies

While standard characterization techniques like single-crystal X-ray diffraction, NMR, and IR spectroscopy provide valuable static information, a deeper understanding of reaction mechanisms and dynamic behavior requires advanced, in-situ methods. nih.govnih.gov The development and application of such techniques to the study of Iodotris(triphenylphosphine)silver(I) is a critical future direction.

Advanced techniques that could provide new insights include:

Operando Spectroscopy: Techniques such as in-situ IR, Raman, and UV-Vis spectroscopy can monitor the catalyst and reacting species under actual reaction conditions, providing real-time kinetic and mechanistic data.

High-Resolution Mass Spectrometry: Advanced mass spectrometry techniques, like Electrospray Ionization (ESI-MS), can be used to intercept and characterize transient intermediates in catalytic cycles, offering direct evidence for proposed mechanisms.

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the oxidation state and local coordination environment of the silver center in non-crystalline states or in solution.

Advanced NMR Techniques: Two-dimensional and diffusion-ordered NMR spectroscopy (DOSY) can be used to study complex solution equilibria, ligand exchange dynamics, and the formation of catalytically active species.

These advanced methods will be instrumental in building a comprehensive picture of how Iodotris(triphenylphosphine)silver(I) behaves in solution and during catalytic turnover.

Characterization TechniqueInformation GainedApplication Area
Operando IR/Raman Real-time monitoring of bond vibrationsMechanistic studies of catalysis
In-Situ ESI-MS Identification of reaction intermediatesElucidation of catalytic cycles
X-ray Absorption Spectroscopy Oxidation state and coordination environmentStudies in solution or on surfaces
Advanced NMR (e.g., DOSY) Solution dynamics, species aggregationUnderstanding catalyst behavior in solution

Integration of Machine Learning and Artificial Intelligence in Complex Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials and catalyst design. rsc.org Applying these computational tools to silver(I) phosphine complexes, including Iodotris(triphenylphosphine)silver(I), represents a significant frontier in research.

Future research in this area will likely involve:

Predictive Modeling: Developing ML models trained on existing experimental data to predict the properties of new, hypothetical silver(I) phosphine complexes. This could accelerate the discovery of complexes with desired catalytic activity, stability, or spectroscopic features.

High-Throughput Virtual Screening: Using AI to screen large virtual libraries of phosphine ligands to identify promising candidates for synthesizing new silver complexes with enhanced performance for specific applications.

Reaction Optimization: Employing machine learning algorithms to optimize reaction conditions for synthesis and catalysis, efficiently exploring multi-dimensional parameter spaces to find the best outcomes. researchgate.net

De Novo Design: Utilizing generative AI models to design entirely new phosphine ligands or silver complexes with predicted superior properties, moving beyond the modification of known structures. rsc.orgacs.org

The synergy between computational prediction and experimental validation will be key to rapidly advancing the field of silver(I) coordination chemistry. acs.org

Fundamental Studies on Silver(I)-Phosphine Interactions for Enhanced Understanding

A deeper, more fundamental understanding of the nature of the silver(I)-phosphine bond is essential for the rational design of new complexes and catalysts. acs.org While the general characteristics of metal-phosphine bonding are known, detailed thermodynamic, kinetic, and theoretical studies on the Ag-P interaction in specific complexes like Iodotris(triphenylphosphine)silver(I) are still needed.

Key areas for fundamental investigation include:

Thermodynamic Studies: Quantifying the bond dissociation energies and stability constants for silver(I)-phosphine complexes in various solvent systems. nih.gov This data is crucial for understanding ligand exchange processes and catalyst stability.

Kinetic Analysis: Studying the rates and mechanisms of ligand association and dissociation, which are fundamental steps in many catalytic cycles. scispace.com

Influence of Counter-ions and Solvents: Systematically investigating how different counter-ions and solvent molecules interact with the silver(I) center and influence the properties and reactivity of the complex. researchgate.net

These fundamental studies will provide the bedrock of knowledge upon which new applications and more sophisticated molecular designs can be built.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ³¹P NMR confirm ligand coordination. For example, ³¹P NMR shows a singlet near δ 20 ppm for equivalent PPh₃ ligands .
  • IR Spectroscopy : Stretching frequencies for Ag–I (~150 cm⁻¹) and Ag–P (~400 cm⁻¹) bonds provide structural insights .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the tetrahedral geometry, with Ag–P bond lengths of ~2.45 Å and Ag–I bonds of ~2.75 Å. SHELXL refinement is recommended for handling disorder or twinning .

What safety protocols are critical when handling iodotris(triphenylphosphine)silver(I) in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in amber glass vials under inert gas (Ar/N₂) at 4°C to prevent decomposition .
  • Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .

How can crystallographic data discrepancies (e.g., bond-length variations) in iodotris(triphenylphosphine)silver(I) structures be resolved?

Advanced Research Question

  • Refinement Software : Use SHELXL to model disorder or anisotropic thermal motion. For example, partial occupancy of iodide ions may require constraints .
  • Validation Tools : Check with PLATON or CCDC Mercury to identify outliers. Compare with reference data (e.g., CCDC entry 884-887 for [Ag(PPh₃)₃I] ).
  • Complementary Techniques : Pair XRD with EXAFS to validate Ag–I bonding distances .

What computational methods are suitable for analyzing the electronic properties of iodotris(triphenylphosphine)silver(I)?

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/LANL2DZ basis sets. Calculate HOMO-LUMO gaps to predict redox behavior (e.g., Ag⁺ → Ag⁰ reduction) .
  • Natural Bond Orbital (NBO) Analysis : Quantify Ag–P and Ag–I bond contributions. For [Ag(PPh₃)₃I], expect 60–70% covalent character in Ag–P bonds .
  • TD-DFT : Simulate UV-Vis spectra to assign charge-transfer transitions (e.g., ligand-to-metal transitions at ~300 nm) .

How can researchers address contradictions between experimental and computational data for this compound?

Advanced Research Question

  • Error Analysis : Re-examine experimental conditions (e.g., solvent polarity in DFT vs. XRD). Adjust computational solvation models (e.g., COSMO) to match experimental environments .
  • Sensitivity Testing : Vary basis sets (e.g., def2-TZVP vs. LANL2DZ) to assess robustness of electronic predictions.
  • Collaborative Validation : Cross-check with spectroscopic data (e.g., compare computed IR frequencies with experimental values) .

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